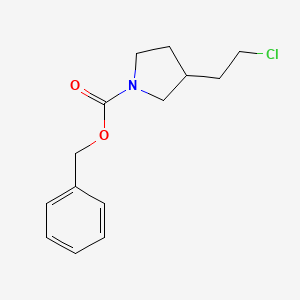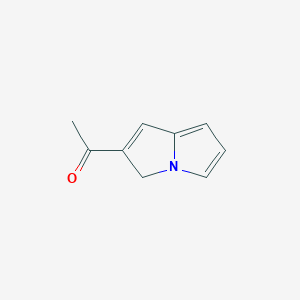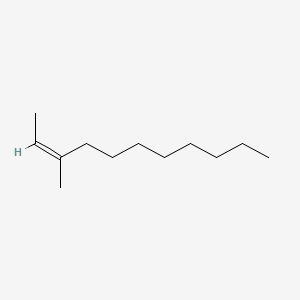
(Z)-3-Methyl-2-undecene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-Methyl-2-undecene is an organic compound classified as an alkene. It features a double bond between the second and third carbon atoms in its eleven-carbon chain, with a methyl group attached to the third carbon. The “Z” designation indicates that the higher priority substituents on either side of the double bond are on the same side, giving it a specific geometric configuration.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-Methyl-2-undecene can be achieved through various methods, including:
Wittig Reaction: This method involves the reaction of a phosphonium ylide with an aldehyde or ketone to form the desired alkene.
Hydroboration-Oxidation: This two-step process involves the addition of borane to an alkyne, followed by oxidation to yield the alkene.
Grignard Reaction: This involves the reaction of a Grignard reagent with an appropriate carbonyl compound, followed by dehydration to form the alkene.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and availability of starting materials.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form epoxides or diols.
Reduction: It can be reduced to form the corresponding alkane.
Substitution: The compound can participate in substitution reactions, particularly at the allylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Allylic bromination can be achieved using N-bromosuccinimide (NBS) under light or radical initiators.
Major Products:
Epoxides and Diols: From oxidation reactions.
Alkanes: From reduction reactions.
Allylic Bromides: From substitution reactions.
科学研究应用
Chemistry: (Z)-3-Methyl-2-undecene is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving the synthesis of natural products and pheromones.
Medicine: Research into the biological activity of this compound and its derivatives may lead to the development of new pharmaceuticals.
Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism by which (Z)-3-Methyl-2-undecene exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the presence of the double bond and the methyl group, which can participate in various transformations. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors.
相似化合物的比较
(E)-3-Methyl-2-undecene: The “E” isomer has the higher priority substituents on opposite sides of the double bond.
3-Methyl-1-undecene: The double bond is located between the first and second carbon atoms.
2-Methyl-2-undecene: The methyl group is attached to the second carbon, and the double bond is between the second and third carbon atoms.
Uniqueness: (Z)-3-Methyl-2-undecene is unique due to its specific geometric configuration, which can influence its reactivity and interactions in both chemical and biological systems. This configuration can lead to different physical properties and reactivity compared to its isomers.
属性
分子式 |
C12H24 |
|---|---|
分子量 |
168.32 g/mol |
IUPAC 名称 |
(Z)-3-methylundec-2-ene |
InChI |
InChI=1S/C12H24/c1-4-6-7-8-9-10-11-12(3)5-2/h5H,4,6-11H2,1-3H3/b12-5- |
InChI 键 |
LKWKOLGLWOJMQP-XGICHPGQSA-N |
手性 SMILES |
CCCCCCCC/C(=C\C)/C |
规范 SMILES |
CCCCCCCCC(=CC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



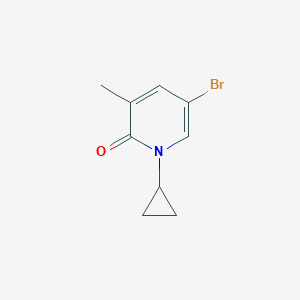
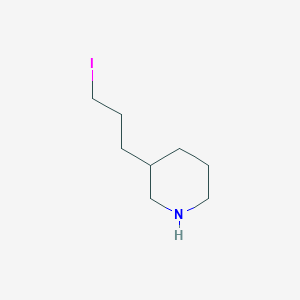
![2-(2-(Mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13972537.png)
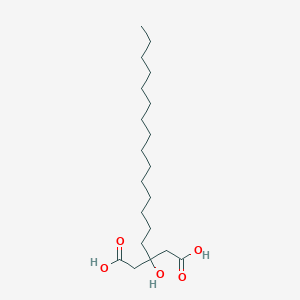
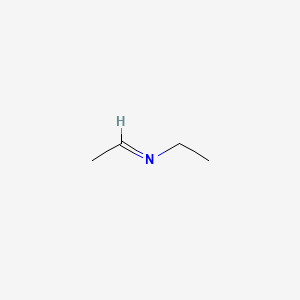
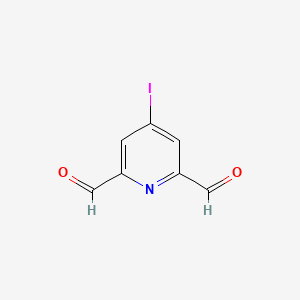
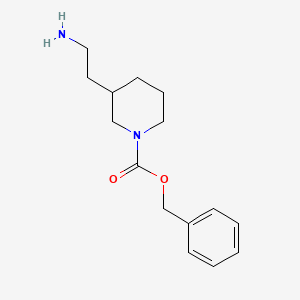
![(R)-1-[3-(trifluoromethoxy)phenyl]butylamine](/img/structure/B13972562.png)
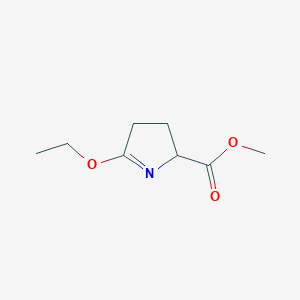
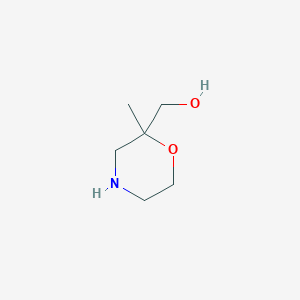
![4-(1-Methyl-3-azabicyclo[3.1.0]hex-3-yl)-2-butyn-1-ol](/img/structure/B13972573.png)
